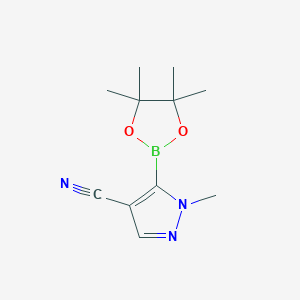

4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester

Descripción

Chemical Identity and Nomenclature

The compound is systematically named 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile , reflecting its core pyrazole ring substituted with a methyl group at position 1, a cyano group at position 4, and a pinacol boronic ester at position 5. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1638360-07-2 |

| Molecular Formula | C₁₁H₁₆BN₃O₂ |

| Molecular Weight | 233.07 g/mol |

| SMILES | CN1C=C(C#N)C(B2OC(C)(C)C(O2)(C)C)=N1 |

| InChI Key | MHKVFOLXIHFKRC-UHFFFAOYSA-N |

Synonyms include 4-Cyano-1-methylpyrazole-5-boronic acid pinacol ester and 1-Methyl-5-(pinacolatoboryl)-1H-pyrazole-4-carbonitrile. The pinacol ester moiety enhances stability, making it suitable for storage and handling in synthetic workflows.

Historical Development in Boronic Ester Chemistry

Boronic esters emerged as pivotal reagents in organic synthesis following the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979. Early boronic acid derivatives faced challenges in stability and reactivity, which led to the development of pinacol esters like this compound. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) mitigates protodeboronation and oxidative degradation, enabling broader applications.

A landmark advancement was the 2022 patent (CN114380853A) detailing a four-step synthesis of 4-pyrazole boronic acid pinacol esters from malonaldehyde. This method, involving bromination, methylthiolation, cyclization, and boronation, achieved a 90.9% yield for the target compound, underscoring its industrial viability. The synthesis leverages palladium catalysts and mild conditions, aligning with green chemistry principles.

Position Within Pyrazole-Boronic Acid Derivatives

Pyrazole-boronic acid derivatives are classified by substituent patterns and boronic acid positioning. The table below contrasts this compound with analogs:

The cyano group at position 4 distinguishes this compound by introducing electron-withdrawing effects, which modulate reactivity in metal-catalyzed reactions. For instance, the cyano group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic aromatic substitutions. Additionally, the methyl group at position 1 sterically shields the boron center, reducing undesired side reactions.

Propiedades

IUPAC Name |

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)9-8(6-13)7-14-15(9)5/h7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKVFOLXIHFKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638360-07-2 | |

| Record name | 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic strategy for 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester involves the borylation of a suitably substituted pyrazole derivative, typically 1-methylpyrazole or its halogenated analogs, under palladium-catalyzed conditions.

- Starting Materials: 1-methylpyrazole derivatives (often halogenated at the 5-position) and pinacol diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

- Catalysts: Palladium complexes such as Pd(PPh₃)₄ or palladium dichloride complexes with diphenylphosphino ferrocene ligands.

- Bases: Potassium carbonate (K₂CO₃), potassium acetate (KOAc), or sodium acetate (NaOAc).

- Solvents: Toluene, dimethylformamide (DMF), isopropanol, or ethanol.

- Reaction Conditions: Typically conducted under inert atmosphere (nitrogen), at temperatures ranging from 25°C to reflux (~80-110°C), for 12–16 hours.

This method enables the formation of the boronic acid pinacol ester moiety at the 5-position of the pyrazole ring with good regioselectivity and yields.

Detailed Example Synthesis Procedure

A representative laboratory synthesis involves the following steps:

| Step | Procedure Description | Reagents & Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Reaction Setup | 1-methyl-5-halogenopyrazole (e.g., 4-bromo or 4-iodo), pinacol diboron, Pd catalyst (e.g., Pd(dppf)Cl₂), potassium acetate or carbonate in isopropanol or toluene | Formation of 1-methyl-5-(pinacolboronate)pyrazole intermediate |

| 2 | Reaction Conditions | Heating under nitrogen atmosphere at reflux for 16 hours | Completion monitored by TLC or HPLC |

| 3 | Work-up | Filtration to remove catalyst, evaporation of solvent under reduced pressure, extraction with petroleum ether or ethyl acetate | Crude product obtained |

| 4 | Purification | Column chromatography or recrystallization to isolate pure this compound | Yields typically 80–86% |

This procedure is adapted from similar pyrazole boronic ester syntheses and optimized to incorporate the cyano substituent at the 4-position, which may require prior functionalization of the pyrazole ring before borylation.

Industrial Scale Preparation

Industrial production scales up the laboratory synthesis with the following considerations:

- Use of larger reactors with precise temperature and atmosphere control.

- Continuous or batch processing with optimized stirring and heat transfer.

- Use of high-purity reagents and solvents to maximize yield and minimize impurities.

- Advanced purification techniques such as crystallization and preparative chromatography.

The industrial process maintains the core reaction scheme but emphasizes scalability, cost-effectiveness, and environmental safety.

Retrosynthetic and Mechanistic Insights

- Retrosynthetic Analysis: The target compound can be retrosynthetically disconnected to 1-methyl-5-halogenopyrazole and pinacol diboron.

- Mechanism: The palladium-catalyzed borylation proceeds via oxidative addition of the pyrazole halide to Pd(0), transmetallation with pinacol diboron, and reductive elimination to form the boronate ester.

Comparative Data Table of Preparation Methods

| Parameter | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Starting Material | 1-methyl-5-bromo/iodopyrazole | Same, bulk quantities |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Same, optimized for scale |

| Base | KOAc, K₂CO₃ | Same, industrial grade |

| Solvent | Toluene, DMF, isopropanol | Same, with solvent recycling |

| Temperature | 80–110°C reflux | Controlled heating, possibly higher pressure |

| Atmosphere | Nitrogen inert | Nitrogen or argon inert |

| Reaction Time | 12–16 hours | Optimized for throughput |

| Yield | 80–86% | ≥80%, optimized |

| Purification | Chromatography, recrystallization | Crystallization, filtration |

Research Findings and Optimization Notes

- The presence of the cyano group at the 4-position requires careful control of reaction conditions to prevent side reactions.

- Use of palladium catalysts with diphosphine ligands (e.g., dppf) improves catalytic efficiency and yield.

- Potassium acetate is preferred as a base for better solubility and milder conditions.

- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completeness.

- Purification by recrystallization from petroleum ether or ethyl acetate yields highly pure product suitable for further synthetic applications.

Summary Table of Key Synthetic Data

| Compound | Reagents | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | 1-methyl-5-bromopyrazole + pinacol diboron | Pd(dppf)Cl₂ (0.01 eq) | KOAc (2 eq) | Isopropanol | 80–110 | 16 | 82–86 |

Análisis De Reacciones Químicas

Types of Reactions

4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Transesterification: This reaction involves the exchange of the ester group with another alcohol under acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Transesterification: Acidic or basic catalysts (e.g., HCl or NaOH) and various alcohols are used.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Transesterification: The major products are new esters, which can be further utilized in organic synthesis.

Aplicaciones Científicas De Investigación

4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Industry: Applied in the production of materials and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This mechanism is crucial for the formation of carbon-carbon bonds in organic synthesis.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights critical differences between 4-cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester and analogous compounds:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects: The cyano group in the target compound likely accelerates transmetallation in Suzuki reactions by polarizing the boron-carbon bond, as seen in other electron-deficient aryl boronic esters .

- Comparative Performance: Non-cyano analogs like 1-methyl-1H-pyrazole-5-BPin () are effective coupling partners but may require harsher conditions due to reduced electrophilicity. In contrast, chloro-substituted pyrazole boronates (e.g., 3-chloro-1H-pyrazole-4-BPin) exhibit moderate reactivity, balancing electronic and steric effects .

Solubility and Stability

- Solubility Trends: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids . The cyano group may slightly reduce solubility in hydrocarbons (e.g., methylcyclohexane) due to increased polarity, whereas methyl or piperidine substituents enhance compatibility with polar aprotic solvents (e.g., dioxane) .

- Oxidative Stability: Boronic esters with electron-withdrawing groups (e.g., CN, NO₂) show faster degradation under oxidative conditions (e.g., H₂O₂ exposure) compared to alkyl-substituted analogs .

Actividad Biológica

4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS Number: 1638360-07-2) is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

- Molecular Formula: C₁₁H₁₆BN₃O₂

- Molecular Weight: 233.08 g/mol

- Structure: The compound features a pyrazole ring with a cyano group and a boronic acid moiety, which is esterified with pinacol.

This compound primarily functions as a reagent in biochemical pathways. It is involved in the preparation of various bioactive compounds, including:

- Aminothiazoles: γ-secretase modulators.

- Amino-pyrido-indol-carboxamides: Potential JAK2 inhibitors for treating myeloproliferative disorders.

- Pyridine derivatives: Inhibitors of TGF-β1 and active A signaling pathways.

- MK-2461 analogs: Inhibitors of c-Met kinase for cancer treatment.

Cellular Effects

The compound influences cellular processes by modulating cell signaling pathways, gene expression, and metabolism. For instance, it has been shown to inhibit TGF-β1 signaling, which is critical for cell growth and differentiation.

Applications in Research

This compound has been utilized in various scientific research fields:

- Chemistry: As a reagent in synthesizing complex organic molecules.

- Biology: In developing bioactive compounds and enzyme inhibitors.

- Medicine: For synthesizing potential drug candidates, particularly those targeting JAK2.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction conditions include:

- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄).

- Bases: Potassium carbonate (K₂CO₃).

- Solvents: Toluene or dimethylformamide (DMF).

Industrial Production

In industrial settings, the production methods are scaled up to accommodate larger quantities while ensuring high yield and purity. The same reagents and conditions are used but adapted for industrial-scale reactors.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in biological applications:

Study 1: JAK2 Inhibition

A study focused on the synthesis of amino-pyrido-indol-carboxamides using this boronic ester showed promising results as potential JAK2 inhibitors. These compounds exhibited significant inhibitory activity against JAK2 in vitro, indicating their potential use in treating myeloproliferative disorders.

Study 2: TGF-β Signaling Modulation

Research involving pyridine derivatives synthesized from this compound revealed their ability to inhibit TGF-β signaling pathways. This inhibition was linked to reduced cellular proliferation and increased apoptosis in cancer cell lines.

Study 3: c-Met Kinase Inhibition

MK-2461 analogs derived from this compound were evaluated for their inhibitory effects on c-Met kinase. The results indicated that these analogs could effectively inhibit c-Met activity, presenting a potential therapeutic avenue for cancer treatment.

Q & A

Basic Question: What are the most reliable synthetic routes for preparing 4-cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation. A common approach involves palladium-catalyzed coupling of halogenated pyrazole precursors with pinacol boronic esters. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate) are coupled with brominated pyrazoles under inert atmospheres. Key parameters include:

- Catalyst : Pd(dppf)Cl₂ (1–5 mol%) .

- Temperature : 75–90°C, with higher temperatures improving reaction rates but risking decomposition.

- Solvent : THF/water or dioxane/ethanol mixtures, which balance solubility and reactivity .

Yields range from 50% to 94%, depending on steric hindrance and electronic effects of substituents. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the boronic ester .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for pinacol ester derivatives in cross-coupling reactions?

Methodological Answer:

Discrepancies in yields often stem from:

- Catalyst purity : Residual moisture or oxygen in Pd catalysts (e.g., Pd(dppf)Cl₂) can deactivate reactive sites. Use rigorously dried solvents and degassed systems .

- Substrate stability : The cyano group in 4-cyano-1-methyl-1H-pyrazole derivatives may hydrolyze under basic conditions. Replace aqueous bases (e.g., K₃PO₄) with milder alternatives like Cs₂CO₃ in anhydrous dioxane .

- Boronation efficiency : Direct boronation of pyrazole C–H bonds using Ir or Rh catalysts (e.g., [Ir(OMe)(COD)]₂) can bypass low-yielding coupling steps, but requires precise control of directing groups .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyano group at δ ~110–120 ppm in ¹³C). The pinacol ester’s methyl groups appear as a singlet at δ ~1.2–1.4 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~275–300 Da).

- X-ray Crystallography : Resolves boronate ester geometry, critical for understanding steric effects in cross-coupling .

Advanced Question: How can researchers optimize the stability of this compound under varying storage conditions?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (argon) at –20°C. Desiccants like molecular sieves (3Å) prevent hydrolysis of the boronate ester .

- Light Sensitivity : Amber vials mitigate photodegradation of the cyano group.

- Long-term Stability : Accelerated aging studies (40°C/75% RH for 1 month) coupled with HPLC monitoring (retention time shifts >5% indicate degradation) .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

The boronic ester moiety enables Suzuki-Miyaura coupling for:

- Heterocycle diversification : Constructing pyrazole-containing kinase inhibitors (e.g., JAK2 or BTK targets) .

- Protease inhibition : Boronic acids act as reversible covalent inhibitors (e.g., bortezomib analogs), though the pinacol ester requires in situ hydrolysis .

Advanced Question: What strategies mitigate side reactions when introducing electron-withdrawing groups (e.g., cyano) adjacent to the boronate?

Methodological Answer:

- Directed ortho-metalation : Use LDA or LiTMP to deprotonate pyrazole C–H bonds, followed by B(OiPr)₃ quenching. Protodeboronation is minimized at –78°C .

- Protecting groups : Temporarily mask the cyano group as a trifluoroacetamide during boronation, then hydrolyze post-reaction .

Basic Question: How do steric effects from the pinacol ester influence cross-coupling efficiency?

Methodological Answer:

The pinacol ester’s steric bulk:

- Slows transmetallation : Use electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) to enhance oxidative addition.

- Reduces homocoupling : Lower catalyst loading (1 mol%) and excess aryl halide (1.5 eq.) minimize biphenyl byproducts .

Advanced Question: What computational methods predict reactivity trends for this compound in cross-coupling?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., Pd–B interaction energies) to predict coupling barriers. Software like Gaussian or ORCA is used .

- Hammett Studies : Correlate σ values of substituents (e.g., cyano vs. methyl) with reaction rates to design electron-deficient aryl halide partners .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Avoid inhalation (use fume hoods) due to potential boronate ester hydrolysis releasing boric acid.

- Fire Hazard : Pinacol is flammable; store away from ignition sources.

- First Aid : For skin contact, wash with water for 15 minutes and consult a physician .

Advanced Question: How can researchers scale up synthesis while maintaining reproducibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.